molecular formula C12H24INO3 B13302787 tert-Butyl N-ethyl-N-(3-iodo-2-methoxy-2-methylpropyl)carbamate

tert-Butyl N-ethyl-N-(3-iodo-2-methoxy-2-methylpropyl)carbamate

Cat. No.: B13302787
M. Wt: 357.23 g/mol
InChI Key: WLFRDMKDGXRCRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of tert-Butyl N-ethyl-N-(3-iodo-2-methoxy-2-methylpropyl)carbamate involves several steps. One common method starts with the reaction of tert-butyl carbamate with an appropriate alkylating agent under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the alkylation process . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

tert-Butyl N-ethyl-N-(3-iodo-2-methoxy-2-methylpropyl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, potassium carbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl N-ethyl-N-(3-iodo-2-methoxy-2-methylpropyl)carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl N-ethyl-N-(3-iodo-2-methoxy-2-methylpropyl)carbamate involves its interaction with specific molecular targets. The compound can act as an alkylating agent, modifying proteins and enzymes by forming covalent bonds with nucleophilic sites. This interaction can alter the function of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

tert-Butyl N-ethyl-N-(3-iodo-2-methoxy-2-methylpropyl)carbamate can be compared with other similar compounds, such as:

    tert-Butyl N-ethyl-N-(3-chloro-2-methoxy-2-methylpropyl)carbamate: Similar structure but with a chlorine atom instead of iodine.

    tert-Butyl N-ethyl-N-(3-bromo-2-methoxy-2-methylpropyl)carbamate: Similar structure but with a bromine atom instead of iodine.

    tert-Butyl N-ethyl-N-(3-fluoro-2-methoxy-2-methylpropyl)carbamate: Similar structure but with a fluorine atom instead of iodine.

The uniqueness of this compound lies in its specific reactivity and the effects of the iodine atom on its chemical and biological properties.

Properties

Molecular Formula

C12H24INO3

Molecular Weight

357.23 g/mol

IUPAC Name

tert-butyl N-ethyl-N-(3-iodo-2-methoxy-2-methylpropyl)carbamate

InChI

InChI=1S/C12H24INO3/c1-7-14(9-12(5,8-13)16-6)10(15)17-11(2,3)4/h7-9H2,1-6H3

InChI Key

WLFRDMKDGXRCRQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(C)(CI)OC)C(=O)OC(C)(C)C

Origin of Product

United States

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